

Niclosamide's Efficacy Against Microbial Biofilms

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Compound Focus: Niclosamide

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Niclosamide disrupts biofilms through multiple mechanisms: inhibiting quorum sensing, reducing exopolysaccharide production, uncoupling mitochondrial oxidative phosphorylation, and affecting bacterial membrane permeability [1] [2] [3].

Table 1: Antibacterial and Antifungal Biofilm Activity of Niclosamide

Microorganism	Key Findings / Effect on Biofilm	Minimum Inhibitory Concentration (MIC) / Effective Concentration	Citation
Staphylococcus aureus (MRSA & MSSA)	Prevents biofilm formation on drug-eluting catheters.	MIC: $\leq 0.0625 - 0.125 \mu\text{g/mL}$	[1] [4]
Corynebacterium striatum (MDR)	Eradicates mature biofilm biomass and reduces cell viability.	MIC90: $0.39 \mu\text{g/mL}$; >50% biomass degraded at $0.39 \mu\text{g/mL}$ [5].	
Xanthomonas oryzae (Xoo)	Inhibits biofilm formation, reduces EPS and xanthomonadin production.	MIC: $\sim 0.5-2 \mu\text{g/mL}$ (estimated from assays) [2].	
Clostridioides difficile	Kills vegetative cells and inhibits spore germination and biofilm	MIC: $4 \mu\text{g/mL}$ (Nanoformed); Significant inhibition at 1	

Microorganism	Key Findings / Effect on Biofilm	Minimum Inhibitory Concentration (MIC) / Effective Concentration	Citation
	formation.	$\mu\text{g/mL}$ (1/4 MIC) [6] [7].	
Pseudomonas aeruginosa	Suppresses quorum sensing, reduces virulence factor secretion (elastase, pyocyanin).	Not fully quantified, but affects ~250 QS-dependent genes [6].	
Candida albicans & C. auris	Induces detachment of pre-formed biofilms; inhibits growth and filamentation.	0.5 - 2 $\mu\text{g/mL}$ (Nanoformed) for inhibition and disruption [3] [8].	

Table 2: Efficacy of Niclosamide Formulations in Animal Models

Infection Model	Pathogen	Formulation & Dose	Key Outcome	Citation
Biomaterial-Associated	<i>S. aureus</i> (MSSA & MRSA)	NIC-loaded TPU catheter (2-10% w/w); local, sustained release.	Reduced bacterial colonization on catheter and surrounding tissue [4].	
Oropharyngeal & Vulvovaginal Candidiasis	<i>C. albicans</i> (Fluconazole-resistant)	NCL-EPO Nanoparticles (NCL-EPO-NPs); topical.	Significantly abrogated infection [3] [8].	
Clostridioides difficile Infection	<i>C. difficile</i>	NIC@PLGA-HA Nanospheres; oral.	Reduced pathology, diarrhea, weight loss, and TcdB production; enhanced survival [6] [7].	

Experimental Protocols for Biofilm Disruption Assays

Here are detailed methodologies for key assays used to evaluate **niclosamide**'s anti-biofilm activity.

Protocol 1: Assessing Anti-Biofilm Activity via Metabolic Activity and Biomass Staining

This common two-part assay first measures the metabolic activity of biofilm cells and then quantifies the total adherent biomass [5].

- **Part A: Biofilm Cell Viability (MTT Assay)**

- **Grow Biofilm:** Inoculate bacterial suspension (e.g., *C. striatum*) in 96-well plates. Incubate for 24-48 hours to form a mature biofilm.
- **Treat with Niclosamide:** Carefully remove planktonic cells and add serial dilutions of **niclosamide** (e.g., 0.02 - 50 µg/mL) to the biofilm. Incubate for 20 hours.
- **Add MTT Reagent:** Remove the drug, add MTT solution (0.5 mg/mL), and incubate for 2-4 hours to allow formazan crystal formation.
- **Solubilize and Measure:** Remove MTT, add DMSO to dissolve crystals, and measure absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control [5].

- **Part B: Total Biofilm Biomass (Crystal Violet Assay)**

- **Fix Biofilm:** After treatment and removing the medium, fix the biofilm with methanol for 15 minutes.
- **Stain Biomass:** Remove methanol, add crystal violet (0.1% w/v) for 20 minutes.
- **Wash and Elute:** Gently wash to remove excess stain, then elute the bound dye with acetic acid (33% v/v) or ethanol.
- **Quantify:** Measure absorbance at 570-595 nm. A decrease in absorbance indicates biofilm degradation [5].

Protocol 2: Microscopic Evaluation of Biofilm Disruption

Microscopy visually confirms biofilm disruption and cell death [2] [3] [5].

- **Sample Preparation:** Grow biofilms on relevant substrates (e.g., glass coverslips, catheter segments). Treat with **niclosamide** at MIC or sub-MIC concentrations.
- **Staining for Viability:** Use a fluorescent live/dead stain.
 - **SYTO9** penetrates all bacterial membranes (stains live cells green).
 - **Propidium Iodide (PI)** penetrates only compromised membranes (stains dead cells red).
- **Imaging and Analysis:** Visualize using Confocal Laser Scanning Microscopy (CLSM). Analyze images to assess reduction in biofilm thickness and architecture, and an increase in dead cells (red

fluorescence) [3] [5]. Scanning Electron Microscopy (SEM) can also reveal morphological changes and disruption of the biofilm matrix [2] [5].

Protocol 3: Anti-Biofilm Activity on Medical Devices

This protocol tests **niclosamide**'s efficacy when incorporated into a medical device polymer [4].

- **Catheter Fabrication:** Incorporate **niclosamide** (2%, 5%, 10% w/w) into a polymer like Thermoplastic Polyurethane (TPU) using solvent casting. Fabricate catheters using hot-melt extrusion technology.
- **In Vitro Drug Release:**
 - Cut and weigh catheter segments (e.g., 1 cm length).
 - Immerse each segment in release medium (e.g., PBS with 2% Tween 80 to aid solubility).
 - Incubate at 37°C with agitation (120 rpm).
 - At time intervals, collect the entire release medium and replace with fresh pre-warmed medium.
 - Quantify **niclosamide** release using HPLC.
- **In Vitro Antimicrobial Efficacy:**
 - Sterilize catheter segments.
 - Incubate segments with a bacterial suspension (e.g., *S. aureus*) for 24 hours.
 - Recover bacteria from the catheter surface by sonication and vortexing.
 - Plate the resulting suspension on agar plates to determine the Colony-Forming Units (CFU). Compare CFU counts from NIC-loaded catheters to non-loaded controls [4].

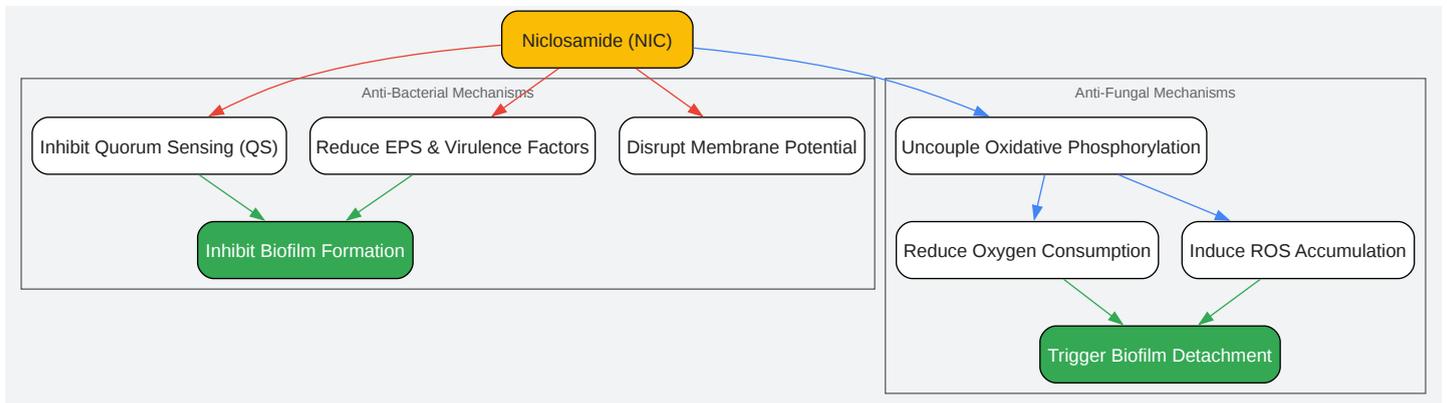
Addressing Formulation Challenges

A major challenge for **niclosamide**'s clinical repurposing is its **poor aqueous solubility and low oral bioavailability** [6] [3]. Researchers are overcoming this through advanced formulations:

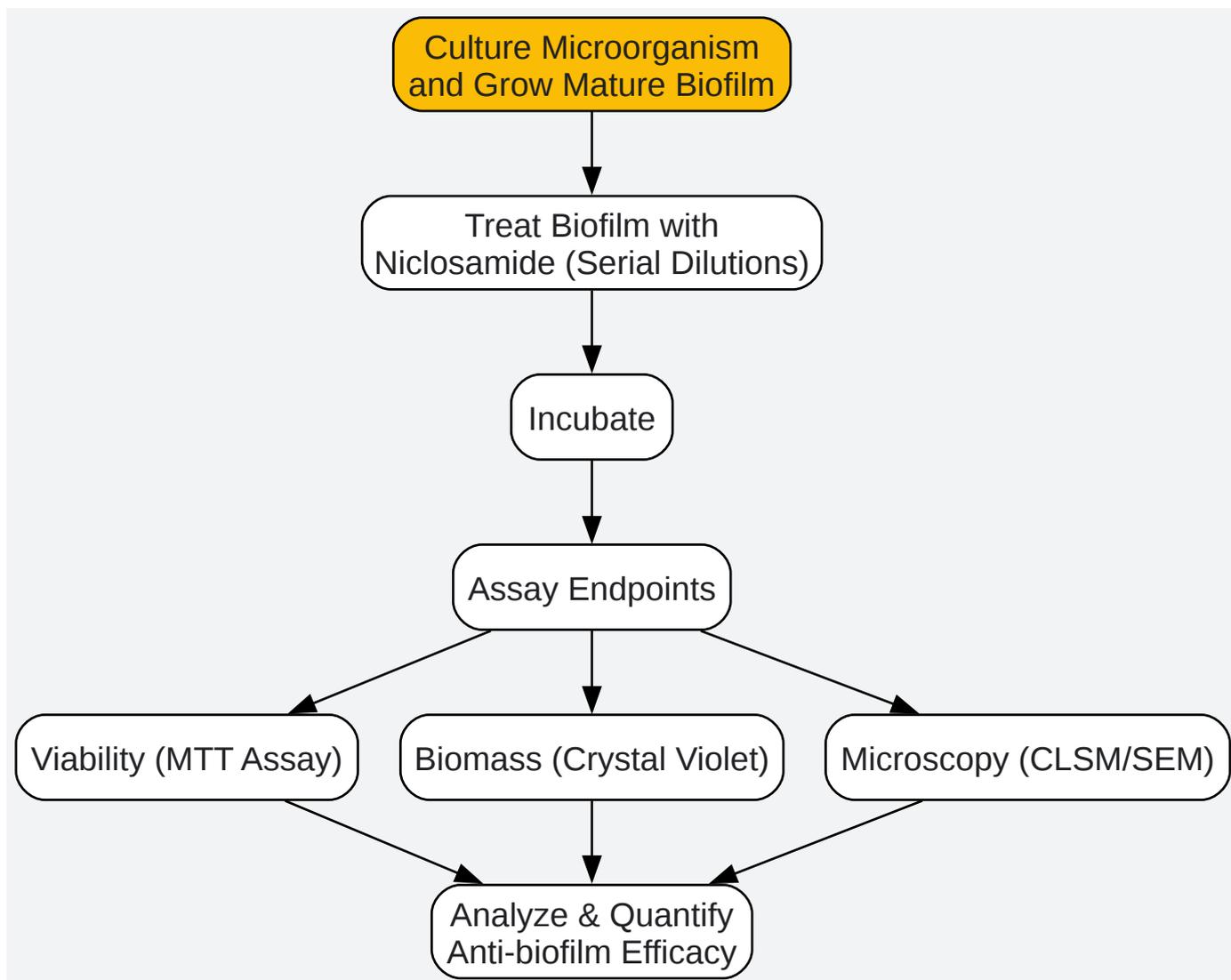
- **Nanoparticle Encapsulation:** Encapsulating **niclosamide** in polymers like **Eudragit EPO (NCL-EPO-NPs)** or **Hyaluronic acid-modified PLGA (NIC@PLGA-HAs)** significantly enhances water solubility, stability, and biofilm penetrability [6] [3].
- **Local Drug Delivery Systems:** Incorporating **niclosamide** directly into materials like catheters for sustained local release is a highly promising strategy to prevent biomaterial-associated infections [4].

Mechanisms of Action and Experimental Workflow

The following diagrams summarize **niclosamide**'s multifaceted mechanisms and a generalized workflow for anti-biofilm testing.



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Conclusion

Available evidence strongly supports **niclosamide** as a potent, broad-spectrum biofilm disruptor. Its multiple mechanisms of action make it a promising candidate for repurposing, especially when formulated for localized application to overcome solubility limitations. Future work should focus on translational studies and clinical trials to validate its efficacy in human treatments.

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